molecular formula C8H6N2OS B2463646 (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide CAS No. 54688-95-8

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide

Cat. No.: B2463646
CAS No.: 54688-95-8
M. Wt: 178.21
InChI Key: BTCIBXVDLXOYIT-XQRVVYSFSA-N
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Description

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is an organic compound that features a cyano group, a thienyl group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide typically involves the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base, followed by the addition of an amide. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Base: Bases such as sodium ethoxide or potassium carbonate are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or nitriles.

Scientific Research Applications

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and thienyl ring can interact with various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-3-(2-furyl)prop-2-enamide: Similar structure but with a furan ring instead of a thienyl ring.

    (2Z)-2-cyano-3-(2-pyridyl)prop-2-enamide: Contains a pyridyl ring instead of a thienyl ring.

Uniqueness

(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(Z)-2-cyano-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCIBXVDLXOYIT-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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